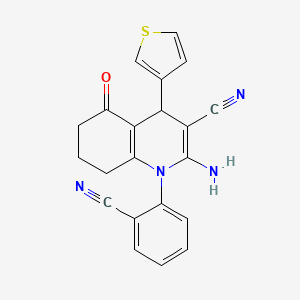
2-Amino-1-(2-cyanophenyl)-5-oxo-4-thien-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-AMINO-3-CYANO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple functional groups, including amino, cyano, and oxo groups, as well as a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-3-CYANO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE typically involves multi-step reactions. One common method involves the reaction of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexadione in the presence of a catalyst such as triethylbenzylammonium chloride (TEBA) in water . This reaction provides a high-yielding and efficient route to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-3-CYANO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amino derivatives. Substitution reactions can lead to the formation of various substituted quinoline derivatives .
Scientific Research Applications
2-[2-AMINO-3-CYANO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-AMINO-3-CYANO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-AMINO-3-CYANO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE include:
- 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate
- 2-Amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran
Uniqueness
The uniqueness of 2-[2-AMINO-3-CYANO-5-OXO-4-(3-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]PHENYL CYANIDE lies in its specific combination of functional groups and the presence of the thienyl ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H16N4OS |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-amino-1-(2-cyanophenyl)-5-oxo-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H16N4OS/c22-10-13-4-1-2-5-16(13)25-17-6-3-7-18(26)20(17)19(14-8-9-27-12-14)15(11-23)21(25)24/h1-2,4-5,8-9,12,19H,3,6-7,24H2 |
InChI Key |
BIGUCKFIBBSIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3C#N)N)C#N)C4=CSC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11096400.png)

![3'-(4-ethoxyphenyl)-5'-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11096417.png)
![8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11096419.png)
![ethyl (2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11096424.png)
![N-(furan-2-ylmethyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11096425.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B11096426.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11096438.png)
![(3E,3'E)-3,3'-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one)](/img/structure/B11096442.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11096450.png)
![Bis[2-(6-methylpyridin-3-yl)ethyl]phosphinic acid](/img/structure/B11096456.png)
![4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine](/img/structure/B11096466.png)
![3-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11096485.png)
![4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid](/img/structure/B11096496.png)
